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Compound of Interest

Compound Name:
4-Bromo-3-nitrobenzene-1,2-

diamine

Cat. No.: B133556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-nitrobenzene-1,2-
diamine, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel

organic materials. This document details its chemical identity, physicochemical properties,

plausible synthetic routes, and its application as a versatile building block in medicinal

chemistry.

Chemical Identity and Structure
The compound, 4-bromo-3-nitrobenzene-1,2-diamine, is an aromatic amine derivative of

benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino

groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).

IUPAC Name: 4-bromo-3-nitrobenzene-1,2-diamine[1]

CAS Number: 147021-89-4[1]

Molecular Formula: C₆H₆BrN₃O₂[1]

Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[1]

InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[1]
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The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro

group and the reactive bromine atom, makes this molecule a highly valuable and versatile

precursor in synthetic chemistry.

Physicochemical and Quantitative Data
The key physicochemical properties of 4-bromo-3-nitrobenzene-1,2-diamine are summarized

in the table below. It should be noted that experimental data for melting point and solubility are

not consistently reported in publicly available literature.

Property Value Source

Molecular Weight 232.04 g/mol [2]

Density 1.901 g/cm³ [2]

Boiling Point 352.4 °C at 760 mmHg [2]

Flash Point 166.9 °C [2]

Refractive Index 1.735 [2]

Vapor Pressure 3.86 x 10⁻⁵ mmHg at 25°C [2]

Storage Temperature
Room temperature, inert

atmosphere, keep in dark
[2]

Melting Point Not Available [2]

Solubility Not Available [2]

Experimental Protocols
Detailed experimental protocols for the synthesis of 4-bromo-3-nitrobenzene-1,2-diamine are

not readily available. However, a plausible and chemically sound synthetic route can be

designed based on established organic chemistry principles, starting from the commercially

available precursor, 4-bromo-o-phenylenediamine.

Proposed Synthesis of 4-Bromo-3-nitrobenzene-1,2-
diamine
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The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful

control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A

standard strategy involves the protection of the amino groups via acetylation, followed by

nitration and subsequent deprotection.

Logical Workflow for Synthesis

Step 1: Protection

Step 2: Nitration

Step 3: Deprotection

4-Bromo-o-phenylenediamine

N,N'-(4-Bromo-1,2-phenylene)diacetamide

 Acetylation

Acetic Anhydride

N,N'-(4-Bromo-3-nitro-1,2-phenylene)diacetamide

 Electrophilic
Aromatic Substitution

HNO₃ / H₂SO₄

4-Bromo-3-nitrobenzene-1,2-diamine

 Acid Hydrolysis

Aqueous HCl

Click to download full resolution via product page

A plausible multi-step synthesis workflow for the target compound.

Protocol:
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Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine

To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly

add acetic anhydride (2.2 eq) at 0-5 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-

layer chromatography (TLC) indicates the complete consumption of the starting material.

Pour the reaction mixture into ice-cold water to precipitate the product.

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under

vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.

Step 2: Nitration of the Protected Diamine

Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C)

mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).

Maintain the temperature below 10 °C during the addition.

After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the

reaction by TLC.

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-

nitro-1,2-phenylene)diacetamide.

Step 3: Deprotection (Acid Hydrolysis)

Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated

hydrochloric acid (e.g., 1:1 v/v).

Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting

material by TLC.

Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium

hydroxide or ammonium hydroxide) to precipitate the free diamine.
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Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent

system (e.g., ethanol/water) can be performed for further purification.

Application in Heterocyclic Synthesis: Preparation of
Benzimidazoles
The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a

privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an

o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.

Signaling Pathway for Benzimidazole Synthesis

4-Bromo-3-nitrobenzene-
1,2-diamine

Tetrahedral Intermediate

Carboxylic Acid
(R-COOH)

Acid Catalyst
(e.g., 4M HCl)

Cyclization & Dehydration

2-Substituted-5-bromo-
6-nitrobenzimidazole

Click to download full resolution via product page

Condensation pathway for synthesizing benzimidazole derivatives.

Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole

Reaction Setup:

In a round-bottom flask, combine 4-bromo-3-nitrobenzene-1,2-diamine (1.0 eq) and

glacial acetic acid (5.0 eq, serving as both reactant and solvent).
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Add 4M hydrochloric acid as a catalyst.

Condensation:

Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.

Monitor the progress of the reaction by TLC, observing the formation of a new, more polar

spot corresponding to the benzimidazole product.

Work-up and Isolation:

After completion, cool the reaction mixture to room temperature.

Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with

concentrated ammonium hydroxide until the product precipitates completely (typically

around pH 7-8).

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

Collect the crude product by vacuum filtration.

Purification:

Wash the filter cake with copious amounts of cold water to remove any residual salts.

Dry the crude product under vacuum.

The product can be further purified by recrystallization from an appropriate solvent, such

as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.

This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a

library of substituted benzimidazoles for screening in drug discovery programs. The

compound's unique substitution pattern makes it a valuable tool for creating new chemical

entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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